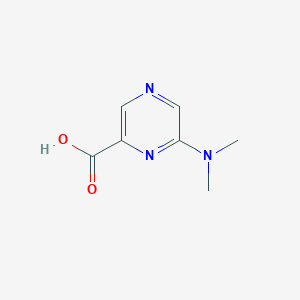

6-(Dimethylamino)pyrazine-2-carboxylic acid

説明

特性

IUPAC Name |

6-(dimethylamino)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-10(2)6-4-8-3-5(9-6)7(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFADYEKKBJUDBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361626 | |

| Record name | 6-(dimethylamino)pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40262-53-1 | |

| Record name | 6-(dimethylamino)pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with dimethylamine. One common method includes the use of tetrahydrofuran (THF) as a solvent, with triethylamine (TEA) and 2,4,6-trichlorobenzoyl chloride as reagents. The reaction mixture is refluxed for an appropriate amount of time to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reagents and conditions as those used in laboratory settings, with optimizations for yield and purity.

化学反応の分析

Types of Reactions

6-(Dimethylamino)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or aldehydes.

科学的研究の応用

Medicinal Chemistry

Antimycobacterial Activity

Research has highlighted the significance of pyrazine derivatives, including 6-(dimethylamino)pyrazine-2-carboxylic acid, in the treatment of tuberculosis. Pyrazinamide, a first-line antitubercular drug, is structurally related and has been extensively studied for its mechanism against Mycobacterium tuberculosis. Derivatives of pyrazine-2-carboxylic acid have shown promising antimycobacterial properties, with modifications enhancing their lipophilicity and activity against resistant strains. For instance, studies revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1.56 μg·mL, indicating strong potential for therapeutic use against tuberculosis .

Antifungal Properties

In addition to antimycobacterial activity, compounds derived from pyrazine-2-carboxylic acid have been evaluated for antifungal properties. A series of substituted amides derived from pyrazine-2-carboxylic acids demonstrated varying degrees of antifungal activity against Candida albicans, with some compounds showing MIC values ranging from 31.25 to 500 μmol·dm . The structure-activity relationship (SAR) studies suggest that increased lipophilicity correlates with enhanced antifungal efficacy.

Agricultural Applications

Photosynthesis Inhibition

this compound derivatives have also been investigated for their ability to inhibit photosynthesis in plants. Certain amides derived from this compound were found to significantly reduce the oxygen evolution rate in chloroplasts of spinach, indicating their potential as herbicides or plant growth regulators. For example, the compound exhibited an IC value of 0.026 mmol·dm in inhibiting photosynthetic electron transport .

Case Studies and Research Findings

作用機序

The mechanism of action of 6-(Dimethylamino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

Pyrazine-2-carboxylic acid: Lacks the dimethylamino group, making it less versatile in certain reactions.

6-Aminopyrazine-2-carboxylic acid: Contains an amino group instead of a dimethylamino group, leading to different reactivity and applications.

6-(Methylamino)pyrazine-2-carboxylic acid:

Uniqueness

6-(Dimethylamino)pyrazine-2-carboxylic acid is unique due to the presence of the dimethylamino group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound in synthetic chemistry and various research applications .

生物活性

6-(Dimethylamino)pyrazine-2-carboxylic acid (also referred to as pyrazinamide or PZA) is a significant compound in medicinal chemistry, particularly noted for its antitubercular properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C7H9N3O2

- CAS Number : 40262-53-1

The compound consists of a pyrazine ring substituted with a dimethylamino group and a carboxylic acid moiety, which contributes to its biological activity.

This compound primarily targets Mycobacterium tuberculosis , the causative agent of tuberculosis (TB). The mechanism involves:

- Acidic Environment Generation : PZA disrupts the pH homeostasis within the bacterial cell, creating an acidic environment that is detrimental to bacterial survival.

- Energy Production Impairment : It interferes with energy production pathways in the bacterium, leading to cell death.

- Biochemical Pathways Affected : PZA affects multiple pathways, including those related to cell wall biosynthesis and metabolic processes critical for bacterial growth and replication .

Pharmacokinetics (ADME Properties)

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are crucial for its efficacy as a therapeutic agent:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in body tissues, including lung tissue, which is critical for treating pulmonary TB.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted mainly through urine as metabolites .

Antimycobacterial Activity

Research has demonstrated that this compound exhibits significant activity against various strains of Mycobacterium tuberculosis. In vitro studies report:

These results indicate that modifications to the pyrazine structure can enhance antimicrobial properties.

Other Biological Activities

Beyond its antitubercular effects, this compound has been investigated for additional biological activities:

- Antioxidant Activity : Studies using ABTS and DPPH methods show promising antioxidant properties .

- Anticancer Potential : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Case Studies

- Antitubercular Screening : A study screened a library of compounds against Mycobacterium tuberculosis, identifying this compound as a lead candidate due to its unique mechanism of action distinct from traditional TB drugs .

- Molecular Docking Studies : Molecular docking analyses revealed that certain derivatives of this compound showed high binding affinity to GlcN-6-P synthase, indicating a potential target for antibacterial activity .

Q & A

Basic: What are the optimal synthetic routes for 6-(dimethylamino)pyrazine-2-carboxylic acid, and how can reaction conditions be systematically optimized?

Answer:

The synthesis of pyrazine derivatives often involves oxidation, substitution, or coupling reactions. For example, 3,5,6-trimethylpyrazine-2-carboxylic acid was synthesized using KMnO₄-mediated oxidation at 55°C for 24 hours . To optimize conditions, employ response surface methodology (RSM) with a central composite design, which allows simultaneous variation of parameters (e.g., temperature, catalyst loading, pH). This approach was validated for pyrazine-2-carboxylic acid hydrazide synthesis using enzymatic biocatalysis under solvent-free conditions, achieving >90% molar conversion . Key metrics include yield, purity (HPLC/LC-MS), and scalability.

Basic: How can computational methods (DFT, MD) predict the reactivity and stability of this compound in solution?

Answer:

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict sites for electrophilic/nucleophilic attack. Molecular Dynamics (MD) simulations model solvation effects and conformational stability. For pyrazine-2-carboxylic acid derivatives, MD studies revealed that rigidity in linkers (e.g., PROTACs) enhances ternary complex formation by stabilizing 3D orientations . Use software like Gaussian or ORCA for DFT and GROMACS for MD, validating results with experimental spectroscopic data (FT-IR, NMR) .

Advanced: How does the dimethylamino group influence the hydrogen-bonding network and crystallographic packing of this compound?

Answer:

The dimethylamino group introduces steric and electronic effects. In 3-aminopyrazine-2-carboxylic acid, intra- and intermolecular hydrogen bonds (N–H···O, O–H···N) dominate crystal packing, with displacement parameters indicating moderate thermal motion . For the dimethylamino analog, predict reduced hydrogen-bonding capacity due to steric hindrance, potentially altering solubility and melting points. Single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis are critical for mapping interactions .

Advanced: What mechanistic contradictions exist in the catalytic role of pyrazine-2-carboxylic acid derivatives in oxidation reactions?

Answer:

In the H₂O₂-vanadate-PCA system, two competing mechanisms are proposed:

- Radical Pathway : HO· radicals abstract hydrogen from alkanes, forming alkyl peroxides .

- Non-Radical Pathway : A vanadium-peroxo intermediate directly oxidizes substrates .

Discrepancies arise from kinetic vs. spectroscopic evidence. For example, UV-vis data supports a monomolecular decomposition of a diperoxovanadium(V) complex to generate HOO· radicals , while DFT studies emphasize hydrogen transfer within the vanadium-PCA complex . Resolve contradictions using isotopic labeling (e.g., D₂O) and spin-trapping experiments (EPR) to detect radical intermediates.

Advanced: How can this compound be integrated into PROTACs to enhance targeted protein degradation?

Answer:

The rigid pyrazine backbone minimizes entropic penalties during ternary complex (target-PROTAC-E3 ligase) formation. In PROTAC development, linkers with controlled rigidity (e.g., diazepane-pyrazine hybrids) improve binding cooperativity and pharmacokinetics . Key steps:

- Synthesis : Couple the pyrazine core with E3 ligase binders (e.g., VHL or CRBN ligands) via amidation or click chemistry.

- Evaluation : Use cellular assays (e.g., Western blot) to measure target degradation efficiency (DC₅₀) and proteasome dependency .

Basic: What spectroscopic techniques are most effective for characterizing this compound and its intermediates?

Answer:

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N–H bend at ~1600 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves substitution patterns; the dimethylamino group appears as a singlet (~3.0 ppm for –N(CH₃)₂) .

- LC-MS/MS : Confirm molecular weight (e.g., m/z 167.08 for C₇H₁₀N₃O₂⁺) and detect impurities .

Advanced: How do structural modifications of this compound impact its antimicrobial activity?

Answer:

Derivatization at the carboxamide or amino group modulates bioactivity. For 3-aminopyrazine-2-carboxamides, electron-withdrawing substituents (e.g., –NO₂) enhance antimicrobial potency by increasing membrane permeability . Evaluate via:

- MIC Assays : Test against Gram-positive/negative bacteria and fungi.

- Cytotoxicity : Use mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced: What kinetic models describe the degradation pathways of this compound under physiological conditions?

Answer:

Apply first-order kinetics for hydrolysis (pH-dependent) or enzymatic degradation. For plasma stability, incubate the compound in rat plasma at 37°C and quantify remaining analyte via LC-MS. Half-life (t₁/₂) and clearance rates inform in vivo viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。